methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate
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Overview
Description
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate is an organic compound that features a furan ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves a condensation reaction between a furan derivative and a benzoate ester. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material, which undergoes a condensation reaction with a benzoate ester under acidic or basic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furanones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The furan ring and benzoate ester moieties can interact with enzymes and receptors, modulating their activities and leading to various biological effects . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-[(1E)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]benzoate include:
Furan derivatives: Compounds such as 5-hydroxymethylfurfural and furfural, which also contain the furan ring.
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate, which contain the benzoate ester moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the furan ring and benzoate ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)12-7-4-11(5-8-12)6-9-13(16)14-3-2-10-19-14/h2-10H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGTIJDQOBHOU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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